molecular formula C17H21ClN4O B5072007 N-(2-chlorobenzyl)-1-cyclohexyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-chlorobenzyl)-1-cyclohexyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5072007
M. Wt: 332.8 g/mol
InChI Key: ALFLROOKRQYHRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The specific methods would depend on the starting materials and the desired route of synthesis. For example, the triazole ring could potentially be formed using a [3+2] cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the carboxamide group, and the benzene ring would all contribute to the overall structure. These groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The benzene ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and mechanisms of action. It could also be modified to create new compounds with improved properties .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-cyclohexyl-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-21(11-13-7-5-6-10-15(13)18)17(23)16-12-22(20-19-16)14-8-3-2-4-9-14/h5-7,10,12,14H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFLROOKRQYHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C(=O)C2=CN(N=N2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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